molecular formula C20H22FNO3 B4307614 3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4307614
M. Wt: 343.4 g/mol
InChI Key: KUDVRPHLPDRQDZ-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of aromatic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Amidation and carboxylation: The final steps could involve forming the amide bond and introducing the carboxylic acid group through reactions such as amidation and carboxylation under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-TERT-BUTYLPHENYL)-3-(PHENYLFORMAMIDO)PROPANOIC ACID: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-(4-TERT-BUTYLPHENYL)-3-(METHYLFORMAMIDO)PROPANOIC ACID: Contains a methyl group instead of a fluorophenyl group, leading to different chemical properties.

Uniqueness

The presence of both the tert-butyl and fluorophenyl groups in 3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID makes it unique, potentially offering distinct reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-20(2,3)15-9-7-13(8-10-15)17(12-18(23)24)22-19(25)14-5-4-6-16(21)11-14/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDVRPHLPDRQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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